molecular formula C32H30F5N3O5 B1671154 Elagolix CAS No. 834153-87-6

Elagolix

カタログ番号 B1671154
CAS番号: 834153-87-6
分子量: 631.6 g/mol
InChIキー: HEAUOKZIVMZVQL-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elagolix is an orally bioavailable, second-generation, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist . It is used to manage moderate to severe pain caused by endometriosis . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Several elagolix formulations ranging from suspension to modified and immediate-release (IR) tablets were evaluated throughout the development program and across multiple phase I studies .


Molecular Structure Analysis

Elagolix has a complex molecular structure. Its IUPAC name is 4- [ [ (1 R )-2- [5- (2-Fluoro-3-methoxyphenyl)-3- [ [2-fluoro-6- (trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid .


Chemical Reactions Analysis

In a study, an analysis assay was developed and verified to detect the concentration level of elagolix in plasma from rats after sample preparation based on a newly validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technique .


Physical And Chemical Properties Analysis

Elagolix has a molecular weight of 631.600 g·mol −1 . It is moderately (80%) bound to human plasma proteins, and preferentially partitions into plasma rather than blood cellular components .

科学的研究の応用

Treatment of Endometriosis-Associated Pain

  • Application Summary : Elagolix is used for the treatment of moderate to severe pain associated with endometriosis . It partially blocks the production of estrogen in the ovaries, which influences the symptoms of endometriosis .
  • Methods of Application : The recommended dose is 150 mg once daily for up to 24 months, or, in patients with coexisting dyspareunia, at the dose of 200 mg twice daily for up to 6 months .
  • Results : Relative to placebo, elagolix was associated with significantly greater reductions in dysmenorrhea (p < 0.0001), non-menstrual pelvic pain (p = 0.0066) and dyspareunia scores (p = 0.007) from baseline to week 8 .

Treatment of Uterine Fibroids

  • Application Summary : Elagolix is used for the management of symptoms related to uterine fibroids . It is an orally active non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) for the management of hormone-dependent diseases, such as endometriosis and uterine fibroids .
  • Methods of Application : The drug is still under evaluation with encouraging results .
  • Results : Elagolix population pharmacokinetics modeling did not reveal any patient-related factors or clinical parameters that would require dose adjustments for the approved dosage of 300 mg twice daily with estradiol 1 mg /norethindrone acetate 0.5 mg daily, in women with heavy menstrual bleeding associated with uterine fibroids .

Treatment of Prostate Cancer

  • Application Summary : Elagolix was under investigation for the treatment of prostate cancer . By blocking the gonadotropin-releasing hormone receptor (GnRHR), it suppresses the gonadal production and hence circulating levels of sex hormones such as estradiol, progesterone, and testosterone .
  • Results : The results of this application are not available as the development was discontinued .

Treatment of Enlarged Prostate

  • Application Summary : Elagolix was also under investigation for the treatment of enlarged prostate in men . It aimed to reduce the size of the prostate by suppressing the production of sex hormones .
  • Results : The results of this application are not available as the development was discontinued .

Treatment of Heavy Menstrual Bleeding

  • Application Summary : Elagolix is under development for the management of heavy menstrual bleeding associated with uterine fibroids . By blocking the gonadotropin-releasing hormone receptor (GnRHR), it suppresses the gonadal production and hence circulating levels of sex hormones such as estradiol, progesterone, and testosterone .
  • Methods of Application : The drug is taken orally once or twice per day . The exact dosage and duration of treatment are still under investigation .
  • Results : The results of this application are not available as the development is still ongoing .

Pharmacokinetic Studies

  • Application Summary : The clinical pharmacology of elagolix was extensively evaluated in clinical studies in healthy subjects and in women with endometriosis . These studies enabled a comprehensive understanding of elagolix mechanism of action and the downstream pharmacodynamic (PD) effects on gonadotropin and ovarian hormones .
  • Methods of Application : Various dosages of elagolix, including the approved 150 mg once daily and 200 mg twice daily dosing regimens, were studied for the management of moderate to severe pain associated with endometriosis .

Safety And Hazards

Elagolix may cause serious side effects, including cardiovascular conditions, bone loss, and effects on pregnancy . It is contraindicated in women who are pregnant, have known osteoporosis or severe hepatic impairment . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

将来の方向性

Elagolix is currently being used to control heavy menstrual bleeding related to uterine fibroids in women before menopause . It should not be taken for more than 24 months . The future of Elagolix seems promising as it is being developed for the treatment of reproductive hormone-dependent disorders in women .

特性

IUPAC Name

4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUOKZIVMZVQL-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232348
Record name Elagolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Elagolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Endometriosis develops when tissue that is similar to the kind that is normally located in the uterus starts to grow outside of the uterus. Such growth leads to various symptoms like pain during periods, pelvic pain between periods, and pain during sexual intercourse. The growths themselves are referred to as lesions and frequently develop on the ovaries, fallopian tubes, and other areas around the uterus, including the bowel or bladder. The growth of these lesions is dependent upon the estrogen hormone. Elagolix is an orally-administered, nonpeptide small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the pituitary gland. Administration of elagolix results in dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased blood concentrations of the ovarian sex hormones, estradiol and progesterone.
Record name Elagolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elagolix

CAS RN

834153-87-6
Record name Elagolix
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834153-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elagolix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834153876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elagolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elagolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2546MB5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elagolix
Reactant of Route 2
Elagolix
Reactant of Route 3
Elagolix
Reactant of Route 4
Elagolix
Reactant of Route 5
Reactant of Route 5
Elagolix
Reactant of Route 6
Reactant of Route 6
Elagolix

Citations

For This Compound
2,090
Citations
WD Schlaff, RT Ackerman, A Al-Hendy… - … England Journal of …, 2020 - Mass Medical Soc
… elagolix-alone group was included to assess the impact of add-back therapy on the hypoestrogenic effects of elagolix. … elagolix with add-back therapy, as compared with elagolix …
Number of citations: 154 www.nejm.org
P Vercellini, P Viganò, G Barbara, L Buggio… - Human …, 2019 - academic.oup.com
… elagolix is dose-dependent, pain relief may be achieved by modulating the level of hypo-oestrogenism while limiting side effects. Elagolix … Furthermore, if low elagolix doses are used, …
Number of citations: 39 academic.oup.com
RD Kilpatrick, SE Chiuve, WD Leslie, LR Wegrzyn… - JBMR …, 2020 - Wiley Online Library
… To address this gap in knowledge, this study indirectly estimated the impact of elagolix on … treated with elagolix was modeled from the phase III program data (elagolix group) and used …
Number of citations: 4 asbmr.onlinelibrary.wiley.com
HS Taylor - Journal of Obstetrics and Gynaecology Canada, 2018 - Elsevier
This article reviews recent evidence about the potential place of the GnRH receptor antagonist elagolix in gynaecology, with a focus on endometriosis. Endometriosis is defined as …
Number of citations: 11 www.sciencedirect.com
M Shebley, AR Polepally, A Nader, JW Ng… - Clinical …, 2020 - Springer
… elagolix exposure, and due to the lack of clinical significance of the small reduction in elagolix exposure with meals, elagolix … Elagolix clinical efficacy results from all the phase III studies …
Number of citations: 47 link.springer.com
J Ng, K Chwalisz, DC Carter… - The Journal of Clinical …, 2017 - academic.oup.com
… Elagolix administration allows for modulation of gonadotropin … The results of this study provide a rationale for elagolix dose … used to inform dosing selection in elagolix phase 3 studies. …
Number of citations: 105 academic.oup.com
C Boniface, JN Schnorr, J Gray, J McLaughlin, H Cook… - F&S Reports, 2023 - Elsevier
… of premature ovulation in either the elagolix or ganirelix groups. … between the control group and elagolix group (30.55 vs. 30.31)… An analysis of the 580 fresh oocytes in the elagolix group …
Number of citations: 1 www.sciencedirect.com
HS Taylor, LC Giudice, BA Lessey… - … England Journal of …, 2017 - Mass Medical Soc
Background Endometriosis is a chronic, estrogen-dependent condition that causes dysmenorrhea and pelvic pain. Elagolix, an oral, nonpeptide, gonadotropin-releasing hormone (…
Number of citations: 427 www.nejm.org
B Carr, L Giudice, WP Dmowski… - … and pelvic pain …, 2013 - journals.sagepub.com
… participated in an elagolix study with treatment assignment to elagolix, placebo or DMPA. In … to elagolix had previous elagolix trial experience. None had received elagolix within the …
Number of citations: 58 journals.sagepub.com
JA Simon, A Al-Hendy, DF Archer… - Obstetrics and …, 2020 - ncbi.nlm.nih.gov
… met the primary endpoint in this elagolix with add-back group … with up to 12 months of elagolix plus add-back therapy were … with elagolix plus add-back therapy than with elagolix alone {…
Number of citations: 50 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。